5-(2-(Trifluoromethoxy)phenyl)pyrazin-2-amine
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Overview
Description
5-(2-(Trifluoromethoxy)phenyl)pyrazin-2-amine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazine ring with an amine group.
Preparation Methods
The resulting intermediate can then undergo Buchwald-Hartwig amination or Suzuki and Sonogashira coupling reactions to yield the desired compound . Industrial production methods may involve scalable and optimized versions of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
5-(2-(Trifluoromethoxy)phenyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazine ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using reagents like antimony trifluoride. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for redox reactions
Scientific Research Applications
5-(2-(Trifluoromethoxy)phenyl)pyrazin-2-amine has several scientific research applications:
Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism by which 5-(2-(Trifluoromethoxy)phenyl)pyrazin-2-amine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules through electron-withdrawing and electron-donating effects. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
5-(2-(Trifluoromethoxy)phenyl)pyrazin-2-amine can be compared with other trifluoromethoxy-substituted compounds and pyrazine derivatives. Similar compounds include:
2-chloro-5-trifluoromethoxypyrazine: Used in similar synthetic applications but with different reactivity due to the presence of a chlorine atom.
Trifluoromethylpyridines: These compounds share the trifluoromethyl group but have different structural frameworks and applications. The uniqueness of this compound lies in its specific combination of the trifluoromethoxy group with the pyrazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-[2-(trifluoromethoxy)phenyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)18-9-4-2-1-3-7(9)8-5-17-10(15)6-16-8/h1-6H,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFWUMLHJBMGSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=N2)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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